Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
CAS No.:
Cat. No.: VC13663435
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O4 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17) |
| Standard InChI Key | XTAVVWXELPHGMU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s spirocyclic framework consists of two fused rings: a six-membered oxa-diaza ring and a seven-membered diaza ring connected via a shared spiro carbon atom. This configuration introduces conformational rigidity, a feature often exploited in drug design to enhance target binding specificity. The tert-butyl ester group at position 2 and the carboxylate moiety at position 10 contribute to its steric bulk and solubility profile, respectively.
Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2 | |
| InChIKey | XTAVVWXELPHGMU-UHFFFAOYSA-N | |
| PubChem CID | 131167848 |
The spirocyclic motif is further stabilized by intramolecular hydrogen bonding between the amide and carbonyl groups, as inferred from analogous structures .
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with a calculated partition coefficient () of 2.1, indicating balanced lipophilicity. Its melting point remains undocumented, but differential scanning calorimetry (DSC) of similar spirocyclic derivatives shows thermal stability up to 150°C .
Key Physicochemical Data
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